
Benzenamine, N-chloro-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Benzenamine, N-chloro-3-nitro-, can be synthesized through several methods. One common approach involves the nitration of N-chloroaniline. The nitration process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Another method involves the chlorination of 3-nitroaniline. This process uses chlorine gas (Cl2) or sodium hypochlorite (NaOCl) as the chlorinating agents. The reaction is conducted in an aqueous or organic solvent, and the temperature is carefully controlled to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-chloro-3-nitro-, often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimal environmental impact .
化学反応の分析
Types of Reactions
Benzenamine, N-chloro-3-nitro-, undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and other oxidizing agents.
Reduction: Iron (Fe) and hydrochloric acid (HCl), catalytic hydrogenation.
Substitution: Hydroxide ions (OH-), amines, and other nucleophiles.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Benzenamine, N-chloro-3-nitro-, has several applications in scientific research:
作用機序
The mechanism of action of Benzenamine, N-chloro-3-nitro-, involves its reactivity with various molecular targets. The nitro group is highly electron-withdrawing, which influences the compound’s reactivity and interactions with other molecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives . The amine group can form hydrogen bonds and interact with biological molecules, potentially affecting their function .
類似化合物との比較
Similar Compounds
Benzenamine, 3-nitro-: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Benzenamine, N-chloro-: Lacks the nitro group, resulting in different reactivity and applications.
Nitrobenzene: Lacks both the amine and chloro groups, leading to distinct chemical properties and uses.
Uniqueness
Benzenamine, N-chloro-3-nitro-, is unique due to the presence of both nitro and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications .
特性
CAS番号 |
57218-03-8 |
|---|---|
分子式 |
C6H5ClN2O2 |
分子量 |
172.57 g/mol |
IUPAC名 |
N-chloro-3-nitroaniline |
InChI |
InChI=1S/C6H5ClN2O2/c7-8-5-2-1-3-6(4-5)9(10)11/h1-4,8H |
InChIキー |
ZRQSYIAOCGKOJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


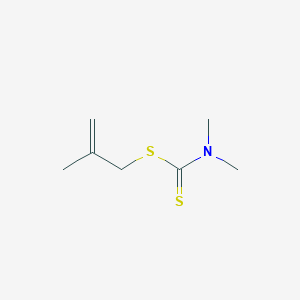
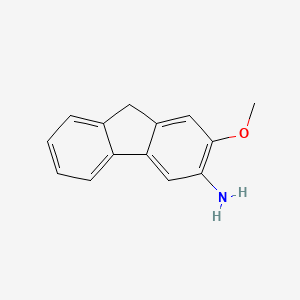
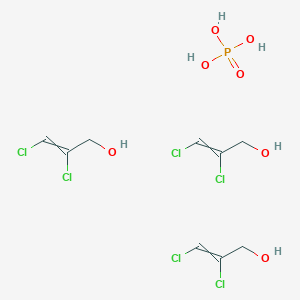
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

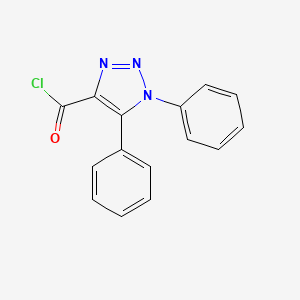
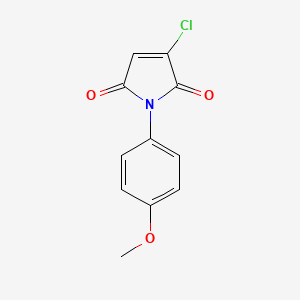
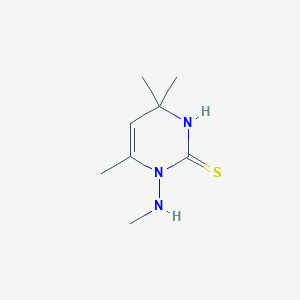
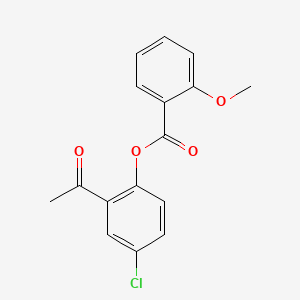
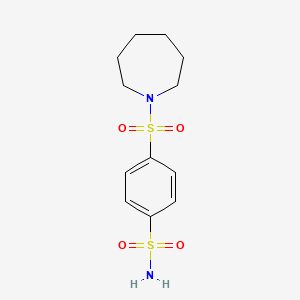
![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)

![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)
